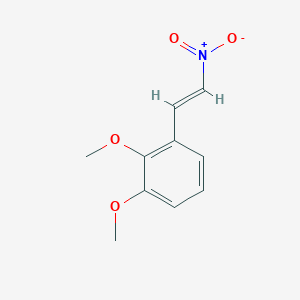

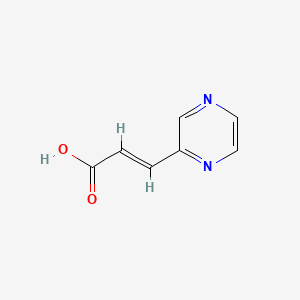

![molecular formula C13H15NO4 B1310035 3-[2-(2-オキソピロリジン-1-イル)エトキシ]安息香酸 CAS No. 879040-85-4](/img/structure/B1310035.png)

3-[2-(2-オキソピロリジン-1-イル)エトキシ]安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

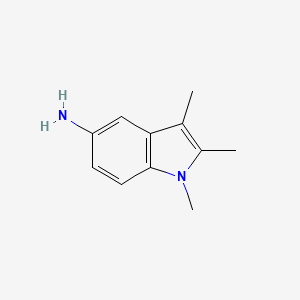

The compound "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. Benzoic acid derivatives are widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The compound contains a pyrrolidinone moiety, which is a lactam of gamma-aminobutyric acid, and an ethoxy group, suggesting potential for interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core with various substituents. In the context of the provided papers, similar compounds have been synthesized by replacing hydroxyl hydrogens with other moieties, such as benzyl and pyridyl groups . Although the exact synthesis of "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, such as condensation reactions or functional group transformations.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of a related compound where the crystal structure was determined . The planarity of the benzoic acid unit and the orientation of substituents can significantly influence the properties of the compound. For instance, the inclination of substituent planes can affect the packing in the crystal and the potential for intermolecular interactions .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metals. For example, lanthanide-based coordination polymers have been assembled using benzoic acid derivatives, which act as ligands to support the metal centers . The presence of functional groups such as the ethoxy and pyrrolidinone in "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" suggests that it could also form complexes with metals, potentially leading to materials with interesting photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse, depending on the nature of the substituents attached to the aromatic ring. For instance, the photophysical properties of lanthanide complexes derived from benzoic acid derivatives have been characterized, revealing their potential as light-harvesting chromophores with luminescence efficiencies . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the vibrational frequencies, chemical shifts, and molecular electrostatic potential maps of these compounds . Additionally, the nonlinear optical (NLO) activity of certain benzoic acid derivatives has been investigated, indicating potential applications in the field of optoelectronics .

科学的研究の応用

PDE4B阻害剤

ピロリジン誘導体は、ピラゾロピリジンの調製における試薬として使用されてきました。ピラゾロピリジンは、ホスホジエステラーゼ4B(PDE4B)の阻害剤として作用します。 これらの阻害剤は、細胞内の環状AMP(cAMP)レベルの調節における役割を果たすため、さまざまな疾患の治療に潜在的な治療効果があります .

抗酸化活性

一部のピロリジン誘導体は、抗酸化特性を示します。 抗酸化物質は、がんや心臓病などの慢性疾患につながる可能性のある酸化ストレスから細胞を保護する上で非常に重要です .

薬理活性

ピロリジン構造は、抗真菌性、抗菌性、抗けいれん性、抗がん性、抗酸化性効果など、さまざまな薬理活性を持つ化合物に見られます .

創薬

ピロリジン骨格は、特に自己免疫疾患に関与するレチノイン酸関連オーファンレセプターγ(RORγt)などの特定の標的に対する活性を向上させた化合物を設計するための創薬において汎用性があります .

DPP-IV阻害剤

ピロリジンの誘導体は、グルコース代謝に役割を果たす酵素であるジペプチジルペプチダーゼ-IV(DPP-IV)を阻害する能力について評価されています。 DPP-IV阻害剤は、II型糖尿病の治療に使用されます .

吸着特性

希土類金属イオンの吸着のために、ピロリジン誘導体で組み込まれた天然ポリマーから合成された吸着剤に関する研究が行われています。 これらの吸着剤は、水処理や浄化における潜在的な環境用途があります .

実験データや特定の研究を含む各アプリケーションの詳細については、さらに専門的な検索または科学データベースへのアクセスが必要になります。

ChemicalBook - (2-OXOPYRROLIDIN-1-YL)ACETIC ACID ResearchGate - Antioxidant Activity of some Pyrrolidin-2-One Derivatives Springer - Pyrrolidine in Drug Discovery Academia.edu - DPP-IV Inhibitors Springer - Adsorption Using Pyrrolidinyl Derivatives

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring in the structure of this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biological targets and can lead to different biological profiles .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

特性

IUPAC Name |

3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGDJJVDJAYVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331174 |

Source

|

| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879040-85-4 |

Source

|

| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)